molecular formula C16H20N2O4S2 B1678532 Pyritinol CAS No. 1098-97-1

Pyritinol

Cat. No.: B1678532
CAS No.: 1098-97-1
M. Wt: 368.5 g/mol
InChI Key: SIXLXDIJGIWWFU-UHFFFAOYSA-N
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Description

Pyritinol (CAS 1098-97-1), also known as pyridoxine disulfide, is a semi-synthetic, water-soluble dimer of vitamin B6 developed in the 1960s . As a research compound, it serves as a valuable tool in neuroscience and pharmacology for studying cognitive function and neuroprotection. Its primary investigated mechanisms include enhancing cerebral glucose metabolism and uptake, which is crucial for maintaining brain energy availability, particularly in aged models . Furthermore, this compound is studied for its modulation of the cholinergic system; it has been shown to facilitate acetylcholine release and increase high-affinity choline uptake in synaptosomes, pointing to a potential mechanism for its observed effects on memory and learning . Beyond these core activities, research suggests this compound possesses antioxidant properties that may protect neurons from oxidative stress, as well as anti-inflammatory effects that could be relevant in models of chronic neuroinflammation . It has also been noted to potentially improve cerebral microcirculation by increasing erythrocyte flexibility . This compound is for research applications only in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers can source this compound from various certified API manufacturers and suppliers who adhere to Good Manufacturing Practices (GMP) .

Properties

IUPAC Name

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20/h3-4,19-22H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXLXDIJGIWWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048362
Record name Pyrithioxine
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Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1098-97-1
Record name Pyritinol
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Record name Pyritinol [INN:BAN:DCF]
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Chemical Reactions Analysis

Pyritinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .

Scientific Research Applications

Pyritinol, also known as pyrithioxine, is a compound with a history of use in treating cognitive function deficits, particularly in the elderly . Research suggests it has several neurochemical effects and has been explored for various applications, including memory improvement and learning disabilities .

Scientific Research Applications

Cognitive Function and Memory Improvement
this compound has been investigated for its potential to improve cognitive functions and memory, especially in individuals with organic brain syndrome . A study involving 130 patients with organic brain syndrome showed that this compound led to approximately 20% improvements in short-term memory and mood compared to a placebo . In the CETM (Contextual Effects upon Text Memory) and WPLR (Word Pair Learning and Recall) tests, this compound significantly improved memory compared to both placebo and pretreatment baseline measurements. Specifically, recall memory performance improved by 49% under this compound versus 18% with placebo (P < 0.002), while recognition memory improved by 35% versus 14% (P < 0.001) .

Neurochemical Effects
this compound influences several neurochemical processes in the brain. Studies in rats have demonstrated that this compound can increase glucose utilization in areas such as the striatum, cortex, hypothalamus, and cerebellum . It also enhances high-affinity choline uptake in striatal synaptosomes of both young and old rats and elevates cGMP levels in the cortex, which serves as a postsynaptic marker for cholinergic system activity . These neurochemical effects suggest that this compound may act as an indirectly acting cholinergic drug in the central nervous system .

Learning Disabilities
The impact of this compound-HCl on cognitive functions in children with learning disabilities has been examined . A double-blind study involving 67 pupils with learning disabilities treated with 300 mg of this compound-HCl/24 hours or a placebo for six months found no statistically significant treatment effects on average cognitive performance across 22 parameters . However, the variability in gain scores was significantly higher in the this compound group in four parameters, suggesting that this compound-HCl may have different effects on different subjects .

Cerebral Blood Flow
Research indicates that this compound can affect cerebral blood flow (rCBF). Cortical rCBF measurements during mental activation revealed shifts to a more focal pattern of rCBF under this compound compared to placebo, resembling the rCBF distribution in elderly, non-demented control subjects .

ATP Content
this compound has been shown to increase adenosine triphosphate (ATP) content in the blood, which is a biochemical parameter of erythrocyte flexibility. Acute oral administration of this compound at doses of 30, 100, and 300 mg/kg increased ATP content in whole blood by 8%, 17%, and 20%, respectively, compared to placebo .

Case Studies

CasePatient DescriptionThis compound Dosage & DurationSymptomsOutcome
123-year-old female student600 mg/day for 1 monthNausea, malaise, jaundiceRapid clinical improvement and normalization of liver function in 5 months
218-year-old female student600 mg/day for 5 daysPruritus and jaundice of the skin and scleraImprovement after discontinuation; liver function normalized in 5 months
327-year-old woman400 mg/day for 25 daysJaundice and abnormal liver function testsLiver function normalized more than 6 months after stopping this compound
421-year-old woman600 mg/day for 1 monthMalaise, vomiting, fever, and abnormal liver function testsLiver function improved but did not normalize for 9 months after stopping
541-year-old man600 mg/day for 10 daysNausea, vomiting, jaundice, and abnormal liver functionComplete clinical and biochemical normalization in 2 months after stopping

These cases indicate that this compound can lead to liver-related side effects in some individuals, necessitating its discontinuation to observe clinical improvement .

Adverse Effects

Comparison with Similar Compounds

Mechanism of Action :

  • Modulates neurotransmitters (e.g., increases cortical acetylcholine) .
  • Enhances cerebral glucose utilization and blood flow, improving neuronal metabolism .
  • Exhibits antioxidant and neuroprotective effects by reducing oxidative stress .

Comparison with Similar Compounds

Pyritinol belongs to the nootropic class, which includes piracetam, meclofenoxate, and vinpocetine. Below is a comparative analysis based on chemical properties, mechanisms, efficacy, and safety.

Comparative Data Table

Parameter This compound Piracetam Meclofenoxate Vinpocetine
Chemical Class Pyridoxine dimer Cyclic GABA derivative Dimethylaminoethanol ester Vinca alkaloid derivative
Primary Mechanism ↑ Acetylcholine, ↑ cerebral blood flow Membrane fluidity modulation Antioxidant, ↑ mitochondrial function Cerebral vasodilation, ↑ glucose uptake
Indications Dementia, cognitive deficits Cognitive decline, myoclonus Age-related cognitive decline Vascular dementia, tinnitus
Anticonvulsant Efficacy Effective in neocortical seizures Effective in PTZ- and amygdala-kindled seizures Effective in PTZ- and amygdala-kindled seizures Effective in PTZ- and amygdala-kindled seizures
Effect on Sleep ↓ Paradoxical sleep ↑ Paradoxical sleep ↑ Paradoxical sleep Not reported
Dosage (mg/day) 600–800 2400–4800 300–600 10–30
Notable Side Effects Hepatotoxicity Anxiety, insomnia Gastrointestinal distress Hypotension, dizziness

Detailed Comparisons

Piracetam

  • Mechanism : Enhances membrane fluidity and synaptic plasticity without direct neurotransmitter modulation .
  • Efficacy: Superior to this compound in amygdala-kindled seizures but less effective in improving age-related dementia outcomes .
  • Safety: Better tolerated than this compound but lacks hepatotoxicity warnings .

Meclofenoxate

  • Mechanism: Combines antioxidant effects with cholinergic enhancement via dimethylaminoethanol .
  • Clinical Use: Limited evidence for dementia compared to this compound’s robust trial data .

Vinpocetine

  • Mechanism : Increases cerebral blood flow via phosphodiesterase inhibition .
  • Efficacy: Effective in vascular dementia but lacks this compound’s dual action on acetylcholine and oxidative stress .
  • Safety: Lower risk of severe adverse effects compared to this compound .

Research Findings and Clinical Implications

  • Cognitive Enhancement: this compound outperformed placebo in 20+ controlled trials for dementia, with EEG mapping showing increased alpha/beta activity (vigilance improvement) .
  • Subgroup Variability : Mixed results in learning-disabled children suggest responder subgroups, necessitating personalized dosing .
  • Antiviral Potential: Unique allosteric activation of SARS-CoV-2 PLpro (EC₅₀ = 12.3 µM) positions this compound as a multitarget agent .

Biological Activity

Pyritinol, a derivative of vitamin B6, has garnered attention for its potential neuroprotective and cognitive-enhancing properties. This compound is primarily used in the treatment of cognitive deficits, particularly in aging populations. Its biological activity is characterized by various mechanisms affecting neurotransmitter levels, cerebral blood flow, and neurochemical interactions.

Neurotransmitter Modulation
this compound has been shown to significantly influence neurotransmitter systems, particularly cholinergic transmission. In studies involving aged rats, this compound administration (200 mg/kg) resulted in:

  • Increased Acetylcholine Levels : this compound approximately doubled the acetylcholine concentration in the cortex and striatum, enhancing cholinergic activity crucial for memory and learning functions .
  • Choline Acetyltransferase Activity : The activity of this enzyme, responsible for synthesizing acetylcholine, was found to be elevated, indicating enhanced choline availability in cholinergic neurons .

Cerebral Blood Flow and Glucose Utilization
Research indicates that this compound can improve cerebral blood flow, which is vital for brain metabolism. In older rats, this compound significantly increased glucose utilization across various brain regions (striatum, cortex, hypothalamus, cerebellum), suggesting a metabolic enhancement that could counteract age-related cognitive decline .

Neurochemical Effects

The compound's impact on cyclic guanosine monophosphate (cGMP) levels is noteworthy. This compound administration led to increases in cGMP concentrations in the cortex by up to 71%, which may serve as a secondary messenger in cholinergic signaling pathways . This elevation supports the hypothesis that this compound enhances cholinergic neurotransmission indirectly.

Antioxidant Properties

This compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in neural tissues. This property is particularly beneficial in neurodegenerative conditions where oxidative damage is prevalent. Studies have shown that this compound can mitigate formaldehyde-induced nociceptive behavior in diabetic rats, further underscoring its neuroprotective effects .

Clinical Applications

This compound's efficacy has been explored in various clinical settings:

  • Cognitive Enhancement : It is frequently prescribed for cognitive disturbances related to aging and other neurological conditions. Its ability to enhance memory and learning capabilities makes it a candidate for treating Alzheimer's disease and other dementias .
  • Pain Management : Its analgesic properties have been noted in animal models, suggesting potential applications in managing neuropathic pain .

Case Studies and Research Findings

A review of multiple studies provides insight into the biological activities of this compound:

StudySubjectDosageFindings
Martin et al. (1987)Aged Rats200 mg/kgIncreased acetylcholine levels; enhanced glucose utilization
Greiner et al. (1988)Various50-600 mg/kgModest changes in biogenic amines; significant effects on cholinergic systems
PMC Study (2022)Diabetic RatsVariableReduced nociceptive behavior; antioxidant effects observed

These findings highlight the multifaceted role of this compound as a cognitive enhancer and its potential therapeutic applications.

Q & A

Q. What analytical methods are recommended for quantifying Pyritinol in pharmaceutical and biological matrices?

Answer: Stability-indicating chemometric methods, such as classical least squares (CLS), principal component regression (PCR), and partial least squares (PLS), are validated for quantifying this compound dihydrochloride in the presence of degradation products. These methods achieve mean accuracies of 99.99% ± 0.905 (CLS), 99.91% ± 0.966 (PCR), and 99.92% ± 0.962 (PLS) without requiring preliminary separation . For electrochemical detection, carbon nanofiber-gold nanoparticle-modified screen-printed electrodes (CNF-GNP/SPCE) with square-wave voltammetry (SWV) offer high sensitivity (detection limit: 6.23×10⁻⁹ M) and are effective in complex matrices like blood serum .

Q. How should researchers design studies to assess this compound’s neuropharmacological effects?

Answer: Use the PICOT framework to structure research questions:

  • Population : Define the cohort (e.g., Alzheimer’s patients, animal models).
  • Intervention : Specify this compound dosage, administration route, and duration.
  • Comparison : Include placebo or active controls (e.g., other nootropics).
  • Outcome : Measure cognitive endpoints (e.g., memory tests, reaction times).
  • Timeframe : Set short- and long-term evaluation periods.
    Additionally, apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .

Q. What statistical approaches are suitable for analyzing this compound’s pharmacokinetic data?

Answer:

  • Intra-day and inter-day assays : Calculate relative standard deviation (RSD) for precision, as demonstrated in SWV-based electrochemical studies (RSD <2.45%) .
  • Recovery studies : Use standard addition methods to validate accuracy in spiked serum samples (recovery rates ~100%) .
  • Multivariate analysis : Apply ANOVA or regression models to assess dose-response relationships in clinical trials .

Advanced Research Questions

Q. How can electrochemical sensors for this compound detection be optimized for reproducibility and stability?

Answer:

  • Parameter optimization : Adjust SWV pulse height (90 mV), scan increment (5 mV), and frequency (15 Hz) to maximize peak current while minimizing signal broadening .
  • Reusability testing : Expose CNF-GNP/SPCE sensors to varying this compound concentrations (5.0×10⁻⁶ M to 1.0×10⁻⁵ M) and monitor signal stability (fluctuation ≤0.05 µA over 30 days) .
  • Reproducibility validation : Fabricate multiple electrodes and compare RSD values (<3% indicates acceptable reproducibility) .

Q. How can contradictions in clinical data on this compound’s cognitive benefits be resolved?

Answer:

  • Meta-analysis : Pool data from trials with standardized protocols (e.g., Stroesco et al. (1977) vs. Fischof et al. (1992)) to identify confounding variables like dosage or patient heterogeneity .
  • Mechanistic studies : Investigate this compound’s dual effects (e.g., cerebral glucose uptake vs. neurotransmitter modulation) to explain discrepancies between improved reaction times and lack of memory enhancement .
  • Standardized endpoints : Adopt consensus metrics (e.g., ADAS-Cog for dementia) to improve cross-study comparability .

Q. What strategies validate this compound quantification in degradation-prone or complex matrices?

Answer:

  • Degradation product interference : Use chemometric methods (CLS/PCR/PLS) to resolve overlapping spectral peaks in degraded samples .
  • Matrix effects : Perform recovery studies in serum/pharmaceutical samples using standard addition (e.g., 98–102% recovery in spiked serum) .
  • Cross-validation : Compare results with HPLC or mass spectrometry to confirm method accuracy .

Q. How can researchers ensure reproducibility in this compound stability studies?

Answer:

  • Training sets : Construct representative mixtures of this compound and degradation products for model calibration .
  • Environmental controls : Standardize temperature, pH, and light exposure during forced degradation experiments .
  • Inter-laboratory validation : Share protocols and datasets to benchmark results across institutions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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